2-(3,4-Dimethoxyphenyl)-3-(2-oxopropoxy)chromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-(2-oxopropoxy)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and oxopropoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-(2-oxopropoxy)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.
Esterification: The intermediate compound is then subjected to esterification with 2-bromoacetone in the presence of a base such as triethylamine. This step introduces the 2-oxopropoxy group into the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-(2-oxopropoxy)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-(2-oxopropoxy)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-(2-oxopropoxy)chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)chromen-4-one: Lacks the 2-oxopropoxy group, which may result in different biological activities.
3-(2-Oxopropoxy)chromen-4-one: Lacks the dimethoxyphenyl group, which may affect its chemical and biological properties.
4-Hydroxy-2-(3,4-dimethoxyphenyl)chromen-4-one: Contains a hydroxyl group instead of the 2-oxopropoxy group, leading to different reactivity and applications.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-(2-oxopropoxy)chromen-4-one is unique due to the presence of both the dimethoxyphenyl and 2-oxopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(2-oxopropoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-20-18(22)14-6-4-5-7-15(14)26-19(20)13-8-9-16(23-2)17(10-13)24-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGOUPHEAWEPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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